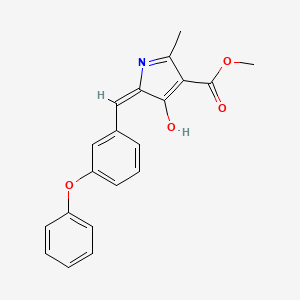![molecular formula C23H29N3O B5975336 2-{1-benzyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5975336.png)
2-{1-benzyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{1-benzyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol is a chemical compound that is widely used in scientific research. It is a potent and selective antagonist of the serotonin 5-HT1A receptor, which plays a critical role in regulating mood, anxiety, and stress.
作用機序
2-{1-benzyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol acts as a potent and selective antagonist of the serotonin 5-HT1A receptor. It binds to the receptor and prevents the activation of downstream signaling pathways. This results in a decrease in the inhibitory tone of the serotonergic system, leading to an increase in serotonin release and a subsequent increase in the activity of other neurotransmitter systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{1-benzyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol are complex and depend on the specific experimental conditions and the target tissue or organ system. In general, it has been shown to modulate the activity of various neurotransmitter systems, including serotonin, dopamine, norepinephrine, and acetylcholine. It has also been shown to affect various physiological processes, including cardiovascular function, thermoregulation, and immune response.
実験室実験の利点と制限
The advantages of using 2-{1-benzyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol in lab experiments include its high potency and selectivity for the serotonin 5-HT1A receptor, its well-established synthesis method, and its broad applicability in various experimental systems. However, its limitations include its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 2-{1-benzyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol. One direction is to investigate its potential therapeutic applications in various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Another direction is to explore its interaction with other neurotransmitter systems and its potential role in modulating complex behaviors and cognitive processes. Finally, further optimization of its synthesis method and development of more potent and specific analogs may lead to new insights into the biology of the serotonin 5-HT1A receptor and its therapeutic potential.
合成法
The synthesis of 2-{1-benzyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol involves the reaction of 1-benzyl-4-(chloromethyl)-piperazine with 1-methyl-1H-indole-3-methanol in the presence of sodium hydride. The product is then purified using chromatography techniques. This synthesis method has been optimized for high yield and purity and is widely used in research labs.
科学的研究の応用
2-{1-benzyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol has been extensively used in scientific research to study the role of the serotonin 5-HT1A receptor in various physiological and pathological conditions. It has been used in in vitro studies to investigate the mechanism of action of the receptor and its interaction with other neurotransmitter systems. It has also been used in in vivo studies to examine the effects of 5-HT1A receptor activation and inhibition on behavior, mood, and stress response.
特性
IUPAC Name |
2-[1-benzyl-4-[(1-methylindol-3-yl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O/c1-24-16-20(22-9-5-6-10-23(22)24)17-25-12-13-26(21(18-25)11-14-27)15-19-7-3-2-4-8-19/h2-10,16,21,27H,11-15,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSVDOMXPCNVBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CN3CCN(C(C3)CCO)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-Benzyl-4-[(1-methylindol-3-yl)methyl]piperazin-2-yl]ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-chlorophenyl)[1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-3-piperidinyl]methanone](/img/structure/B5975255.png)
![N-[2-(2-cycloheptylidenehydrazino)-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5975257.png)
![N-(2-methoxybenzyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5975258.png)

![1-(2-fluorophenyl)-4-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5975267.png)
![2-[5-(1-isopropyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)-2-methoxyphenoxy]acetamide](/img/structure/B5975269.png)
![N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5975288.png)
![(2,6-dichlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5975299.png)
![1-(4-{[3-(hydroxymethyl)-3-(3-methoxybenzyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B5975304.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5975306.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5975321.png)
![N,N-diallyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5975323.png)
![N'-(3,5-dibromo-2-hydroxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5975339.png)
![5-({4-[1-(2,2-dimethylpropyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)-2-methoxypyrimidine](/img/structure/B5975349.png)